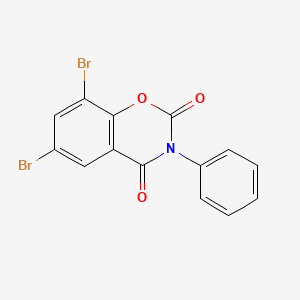
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione is a chemical compound that belongs to the class of benzoxazine derivatives. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, and a phenyl group at position 3 on the benzoxazine ring.
准备方法
Synthetic Routes and Reaction Conditions
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione can be synthesized through a multi-step process involving the bromination of 3-phenyl-1,3-benzoxazine-2,4-dione. The general synthetic route involves the following steps:
Formation of 3-phenyl-1,3-benzoxazine-2,4-dione: This can be achieved by the condensation of an aromatic amine (such as aniline), a phenol (such as phenol itself), and formaldehyde under acidic or basic conditions.
Bromination: The resulting 3-phenyl-1,3-benzoxazine-2,4-dione is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce bromine atoms at positions 6 and 8.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is particularly critical and requires careful handling of bromine or brominating agents to avoid side reactions and ensure selective bromination.
化学反应分析
Types of Reactions
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be employed for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms.
Hydrolysis Products: Hydrolysis can produce carboxylic acids and amines.
科学研究应用
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazine derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance polymers and resins with enhanced mechanical properties and chemical resistance.
作用机制
The mechanism of action of 6,8-dibromo-3-phenyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazine ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes and signaling pathways.
相似化合物的比较
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione can be compared with other similar compounds, such as:
3-Phenyl-1,3-benzoxazine-2,4-dione: Lacks the bromine atoms and has different reactivity and biological activity.
6-Chloro-8-methyl-1,3-benzoxazine-2,4-dione: Contains chlorine and methyl groups instead of bromine, leading to different chemical and biological properties.
2,3-Diphenyl-1,3-benzoxazine: Has phenyl groups at positions 2 and 3, resulting in different reactivity and applications.
The uniqueness of this compound lies in the presence of bromine atoms, which impart distinct chemical and biological properties compared to other benzoxazine derivatives.
属性
CAS 编号 |
203320-97-2 |
|---|---|
分子式 |
C14H7Br2NO3 |
分子量 |
397.02 g/mol |
IUPAC 名称 |
6,8-dibromo-3-phenyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H7Br2NO3/c15-8-6-10-12(11(16)7-8)20-14(19)17(13(10)18)9-4-2-1-3-5-9/h1-7H |
InChI 键 |
YLDQIGCWKFGTJL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzamide, N-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12563655.png)
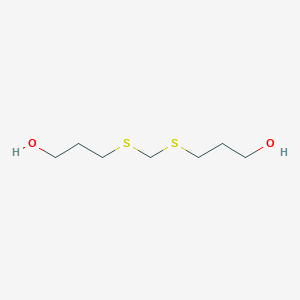

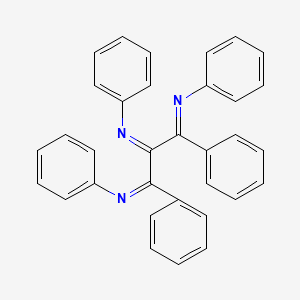
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
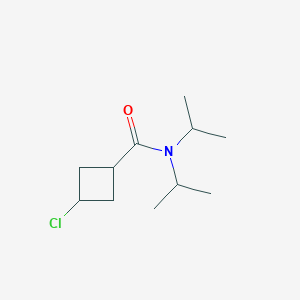
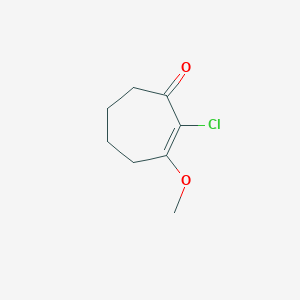
![4-[3-(Anthracen-1-YL)propyl]-N,N-dimethylaniline](/img/structure/B12563703.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
![Silane, [2-(phenylmethylene)-1,3-propanediyl]bis[trimethyl-](/img/structure/B12563709.png)
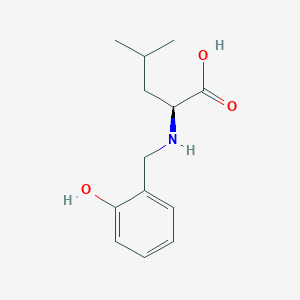
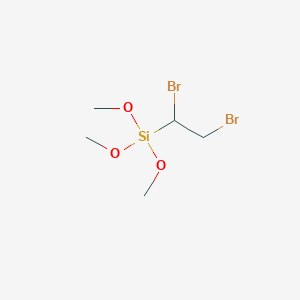
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)

